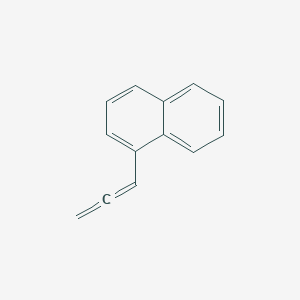

Naphthalene, 1-(1,2-propadienyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-(1,2-propadienyl)- can be achieved through several methods. One common approach involves the alkylation of naphthalene with propargyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. Another method involves the palladium-catalyzed coupling of naphthalene with propargyl alcohol, followed by dehydration to form the propadienyl group.

Industrial Production Methods

Industrial production of Naphthalene, 1-(1,2-propadienyl)- is less common, but it can be scaled up using similar synthetic routes as described above. The key to industrial production lies in optimizing reaction conditions to achieve high yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

Naphthalene, 1-(1,2-propadienyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthoquinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form dihydronaphthalenes.

Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring. For example, nitration with nitric acid and sulfuric acid yields nitronaphthalenes.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitric acid and sulfuric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Dihydronaphthalenes.

Substitution: Nitronaphthalenes, sulfonaphthalenes.

科学的研究の応用

Naphthalene, 1-(1,2-propadienyl)- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of Naphthalene, 1-(1,2-propadienyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.

類似化合物との比較

Naphthalene, 1-(1,2-propadienyl)- can be compared with other similar compounds such as:

Naphthalene, 1-(2-propenyl)-: Similar structure but with a propenyl group instead of a propadienyl group.

Naphthalene, 1-allyl-: Contains an allyl group at the first position.

Naphthalene, 1-(2-propynyl)-: Features a propynyl group at the first position.

生物活性

Naphthalene, 1-(1,2-propadienyl)- is a derivative of naphthalene that has garnered attention for its potential biological activities. This article reviews the compound's biochemical properties, cellular effects, and therapeutic potentials based on diverse research findings.

1. Chemical Structure and Properties

Naphthalene derivatives are known for their complex structures that can influence biological activity. The specific structure of Naphthalene, 1-(1,2-propadienyl)- allows it to interact with various biological targets. The presence of the propadienyl group enhances its reactivity and potential interactions with cellular components.

2.1 Antimycobacterial Activity

Research has demonstrated that certain naphthalene derivatives exhibit significant antimycobacterial activity. For example, a study on ring-substituted naphthalene-1-carboxanilides showed that some compounds had two-fold higher activity against Mycobacterium avium compared to standard antibiotics like rifampicin and ciprofloxacin . This suggests a promising avenue for developing new antimycobacterial agents.

2.2 Anticancer Properties

Naphthalene derivatives, including those containing the propadienyl group, have been explored for anticancer activities. A notable compound synthesized in a study demonstrated remarkable cytotoxicity against MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest . In vivo studies indicated that the compound effectively suppressed tumor growth without significant toxicity to major organs in mice.

2.3 Antifungal Activity

Recent studies have also highlighted the antifungal properties of naphthalene derivatives. Compounds derived from naphthalene exhibited potent activity against Candida species, with some showing MIC values as low as 15.6 μg/mL . This indicates their potential as therapeutic agents against fungal infections.

The mechanisms through which Naphthalene, 1-(1,2-propadienyl)- exerts its biological effects are diverse:

- Enzyme Modulation : The compound may modulate enzyme activities critical for microbial survival.

- Cellular Signaling : It can alter cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

- Structural Interactions : Molecular docking studies suggest that naphthalene derivatives can bind to key proteins involved in cancer progression and fungal growth .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of naphthalene derivatives:

| Compound | Activity | Remarks |

|---|---|---|

| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | High antimycobacterial activity | Two-fold higher than rifampicin |

| Compound 6a | Cytotoxic against MDA-MB-231 | Induces apoptosis; non-toxic in vivo |

| Compound 2j | Antifungal against C. albicans | MIC = 15.6 μg/mL |

The SAR studies indicate that modifications in substituents significantly impact the biological activity of naphthalene derivatives, allowing for tailored therapeutic applications.

5. Case Studies

Several case studies illustrate the potential of Naphthalene, 1-(1,2-propadienyl)-:

- A study focused on synthesizing a series of novel naphthalene-substituted triazole spirodienones highlighted their anticancer properties through in vitro assays and in vivo tumor suppression .

- Another investigation into ring-substituted naphthalenes revealed their effectiveness against Mycobacterium avium, providing insights into their potential use in treating tuberculosis .

特性

CAS番号 |

57188-70-2 |

|---|---|

分子式 |

C13H10 |

分子量 |

166.22 g/mol |

InChI |

InChI=1S/C13H10/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h3-10H,1H2 |

InChIキー |

UIJSOWJOQLJWBE-UHFFFAOYSA-N |

正規SMILES |

C=C=CC1=CC=CC2=CC=CC=C21 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。